molecular formula C11H14N2 B13581278 1-(Azetidin-3-yl)indoline

1-(Azetidin-3-yl)indoline

Cat. No.: B13581278
M. Wt: 174.24 g/mol
InChI Key: UUCDJDHIXMHNIF-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)indoline is a compound that features a unique structure combining an indoline moiety with an azetidine ring. The indoline structure consists of a benzene ring fused with a five-membered nitrogenous ring, while the azetidine ring is a four-membered nitrogen-containing heterocycle. This combination results in a bicyclic compound with significant potential in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)indoline typically involves the formation of the azetidine ring followed by its attachment to the indoline moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . Another approach involves the use of the Horner–Wadsworth–Emmons reaction to obtain (N-Boc-azetidin-3-ylidene)acetate, which is then treated with various NH-heterocycles .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of microwave irradiation and solid support catalysts to enhance reaction efficiency and yield . These methods are designed to scale up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the azetidine ring or the indoline moiety, leading to different structural analogs.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoline and azetidine derivatives, which can be further explored for their unique properties and applications .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)indoline involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indoline moiety can interact with amino acid residues of proteins, while the azetidine ring provides additional binding sites . These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

1-(azetidin-3-yl)-2,3-dihydroindole

InChI

InChI=1S/C11H14N2/c1-2-4-11-9(3-1)5-6-13(11)10-7-12-8-10/h1-4,10,12H,5-8H2

InChI Key

UUCDJDHIXMHNIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3CNC3

Origin of Product

United States

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